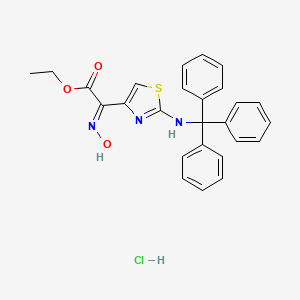
2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a halogenated benzaldehyde derivative. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzaldehyde core, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-chloro-4-hydroxy-5-methoxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzoic acid
Reduction: 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzyl alcohol
Substitution: Corresponding amine or thiol derivatives
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The methoxy group can also play a role in stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-4-fluorobenzyl bromide
- 2-Chloro-6-fluorobenzyl chloride
Uniqueness
2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the presence of multiple halogen substituents and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C15H11Cl2FO3 |
|---|---|
Molekulargewicht |
329.1 g/mol |
IUPAC-Name |
2-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H11Cl2FO3/c1-20-14-5-9(7-19)12(17)6-15(14)21-8-10-11(16)3-2-4-13(10)18/h2-7H,8H2,1H3 |
InChI-Schlüssel |
IFBZXMMUYNMCHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)



![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)

![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)



![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
![5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B13010878.png)
